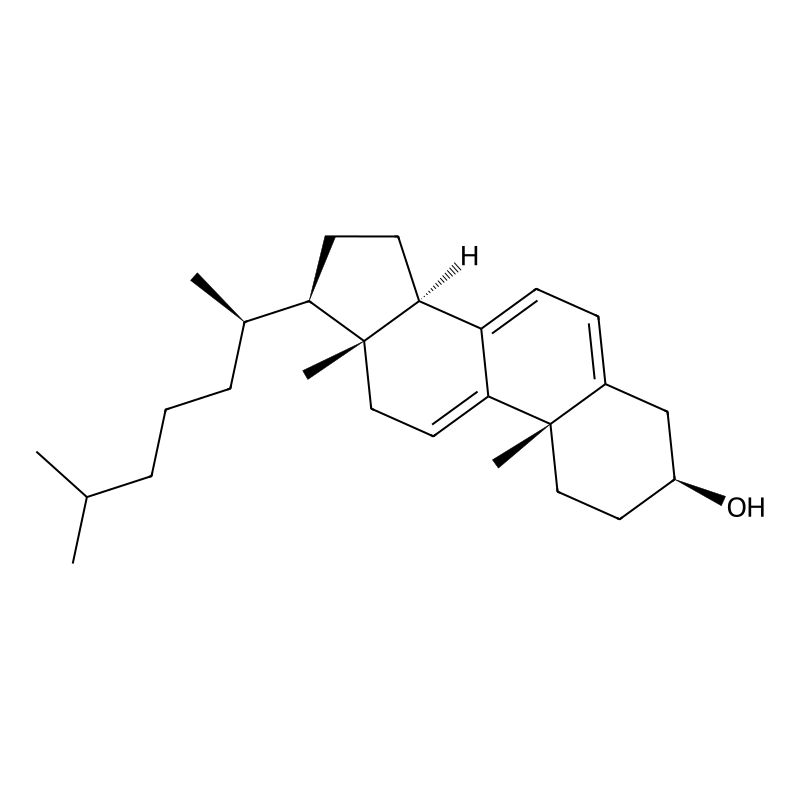

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fluorescent Cholesterol Analogue:

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, also known as delta 5,7,9(11)-cholestatrien-3 beta-ol or cholestatrien-3 beta-ol, is a fluorescent molecule structurally similar to cholesterol. This similarity allows it to act as a probe in various biological and model systems, offering insights into membrane dynamics and cholesterol interactions.

Challenges and Applications:

Despite its potential, cholestatrien-3 beta-ol faces challenges related to low yield during synthesis and rapid decomposition. However, research has addressed these issues by developing purification methods like reverse phase high-performance liquid chromatography (HPLC), enabling improved stability and facilitating its use in research.

Cholestatrien-3 beta-ol exhibits stable fluorescence in model membranes and offers advantages like a simple spectroscopic assay for purity determination. Studies have confirmed its structure through various spectroscopic analyses, including mass spectrometry, 1H-NMR, and 13C-NMR.

Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is a sterol compound characterized by its unique triene structure. This compound is structurally similar to cholesterol, possessing a hydroxyl group at the C-3 position and a triene configuration between the C-5 and C-11 positions. It is also known as 9,11-dehydroprovitamin D3 and has gained attention for its role in biological systems, particularly in cholesterol metabolism and membrane dynamics. Its fluorescent properties make it a valuable probe for studying cholesterol trafficking within cells .

The primary significance of Cholesta-5,7,9(11)-trien-3-ol, (3β)- lies in its fluorescent properties. Due to the specific arrangement of its double bonds and hydroxyl group, it can emit light when excited by ultraviolet radiation []. This characteristic allows researchers to use it as a fluorescent probe to study biological membranes.

Cholestatrien-3β-ol can be incorporated into cell membranes, mimicking the behavior of cholesterol. Its fluorescence allows researchers to monitor membrane fluidity, dynamics, and interactions with other molecules within the membrane [, ]. This information is valuable for understanding various cellular processes and diseases that affect membrane function.

- Oxidation: In the presence of air, this compound can form peroxides, which are significant in various biochemical pathways .

- Reduction: Photoreduction of the triene moiety can generate dienes, including provitamin D3. This reaction is influenced by light exposure and solvent conditions .

- Substitution: The compound can participate in ether photoadduct formation when exposed to protic solvents like ethanol.

The synthesis of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- typically involves photochemical methods:

- Photochemical Conversion of Provitamin D3: Ultraviolet light induces the formation of the triene structure from provitamin D3.

- Controlled Conditions: Industrial synthesis may utilize reactors that maintain specific temperature and light conditions to optimize yield and purity .

Cholesta-5,7,9(11)-trien-3-ol, (3beta)- has diverse applications:

- Scientific Research: It serves as a fluorescent marker for studying cholesterol trafficking and membrane organization.

- Medical Studies: Its structural resemblance to cholesterol makes it useful in research related to metabolic disorders and cardiovascular diseases.

- Industrial Uses: The compound's photochemical properties are exploited in developing photofunctional materials .

Research indicates that Cholesta-5,7,9(11)-trien-3-ol interacts with various biomolecules:

- Sterol Carrier Proteins: It binds to these proteins, facilitating the study of cholesterol transport mechanisms within cells.

- Membrane Dynamics: Its incorporation into cellular membranes allows researchers to observe changes in membrane organization and fluidity under different physiological conditions .

Cholesta-5,7,9(11)-trien-3-ol shares structural similarities with several other sterols. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cholesterol | Saturated sterol | Primary sterol in animal cell membranes |

| Ergosterol | Contains a double bond at C22 | Found primarily in fungi; involved in vitamin D synthesis |

| 7-Dehydrocholesterol | Precursor to vitamin D | Key intermediate in cholesterol biosynthesis |

| 5,7-Dihydroergosterol | Hydrogenated version of ergosterol | Less photochemically active than Cholesta derivatives |

| 9-Dehydrocholesterol | Contains double bonds at C5 and C7 | Related to skin disorders; involved in UV sensitivity |

Cholesta-5,7,9(11)-trien-3-ol stands out due to its unique triene configuration and significant role as a fluorescent probe for studying cholesterol dynamics compared to these similar compounds. Its ability to undergo specific chemical transformations under light exposure further distinguishes it from other sterols .

Photochemical Synthesis from Provitamin D3 Precursors

Photochemical synthesis represents a fundamental pathway for generating cholesta-5,7,9(11)-trien-3-ol from provitamin D3 precursors through ultraviolet light exposure [5]. The photochemical conversion process typically involves the use of ultraviolet light to induce the formation of the triene structure, with wavelengths in the range of 254-312 nanometers proving most effective [10] [36]. Research has demonstrated that monochromatic ultraviolet light at 295 nanometers is particularly efficient for sterol transformations, achieving conversion yields of 85-90% under optimal conditions [36].

The photochemical mechanism involves the initial photoexcitation of 7-dehydrocholesterol, which serves as the immediate precursor in the conversion pathway [31]. Upon exposure to near ultraviolet light, the substrate undergoes photoreduction and oxidation reactions, leading to the formation of various photoproducts including the desired triene compound . The process is facilitated by the conjugated triene moiety, which absorbs light and undergoes electronic transitions that drive the synthetic transformation .

Optimization studies have revealed that reaction conditions significantly influence product yield and selectivity [10]. Temperature control at ambient conditions (25-40°C) combined with controlled ultraviolet exposure times of 0.5-4 hours provides optimal conversion rates [10]. The photochemical approach offers advantages in terms of mild reaction conditions and the ability to achieve high selectivity for the desired triene product [5].

| Parameter | Optimal Range | Typical Yield (%) |

|---|---|---|

| Wavelength (nm) | 254-312 | 85-90 |

| Temperature (°C) | 25-40 | - |

| Reaction Time (h) | 0.5-4 | - |

| Pressure (bar) | 1 | - |

Enzymatic Modifications in Cholesterol Biosynthesis Pathways

Enzymatic modifications in cholesterol biosynthesis pathways provide an alternative route for generating cholesta-5,7,9(11)-trien-3-ol through specific enzymatic deficiencies or modifications [8] [13]. The terminal enzyme 7-dehydrocholesterol reductase plays a critical role in this process, as its deficiency leads to the accumulation of 7-dehydrocholesterol and subsequent formation of the triene compound [8] [13].

7-dehydrocholesterol reductase catalyzes the reduction of 7-dehydrocholesterol to cholesterol using nicotinamide adenine dinucleotide phosphate as a cofactor [13]. When this enzymatic step is compromised, either through genetic mutations or enzymatic inhibition, 7-dehydrocholesterol accumulates and can undergo further transformations to yield the triene derivative [8]. The enzyme exhibits rapid turnover in response to cholesterol levels, with cholesterol treatment accelerating its degradation through proteasomal pathways [8].

Post-lanosterol enzymatic modifications involve multiple enzymes operating in coordinated fashion [15] [22]. Sterol-C4-methyl oxidase-like enzyme sequentially oxidizes methyl groups to produce carboxylic acid intermediates, while NAD(P)-dependent steroid dehydrogenase-like enzyme catalyzes oxidative decarboxylation reactions [15]. These enzymatic modifications can be fine-tuned by sterols and regulatory proteins, providing precise control over sterol intermediate formation [15].

The Bloch and Kandutsch-Russell pathways represent two parallel routes in post-lanosterol cholesterol synthesis, with flux analysis revealing that approximately 90% of cholesterol synthesis proceeds through the Bloch pathway under normal conditions [4]. However, enzymatic modifications can alter this distribution, potentially favoring the formation of alternative sterol products including triene derivatives [4].

| Enzyme | Function | Pathway | Regulation Mechanism |

|---|---|---|---|

| 7-dehydrocholesterol reductase | 7-dehydrocholesterol to cholesterol | Kandutsch-Russell | Sterol feedback inhibition |

| 24-dehydrocholesterol reductase | Desmosterol reduction | Both pathways | Post-translational control |

| Lanosterol 14α-demethylase | Lanosterol demethylation | Bloch/Kandutsch-Russell junction | MARCH6 ubiquitin ligase |

| Squalene epoxidase | Squalene epoxidation | Pre-lanosterol | Transcriptional regulation |

Oxidative Derivatization in Smith-Lemli-Opitz Syndrome

Oxidative derivatization in Smith-Lemli-Opitz syndrome represents a pathological pathway for cholesta-5,7,9(11)-trien-3-ol formation through the accumulation and oxidation of 7-dehydrocholesterol [6] [26]. Smith-Lemli-Opitz syndrome results from mutations in the gene encoding 7-dehydrocholesterol reductase, leading to defective cholesterol synthesis and abnormal accumulation of 7-dehydrocholesterol and its oxidative derivatives [6].

The pathophysiology involves the formation of 7-dehydrocholesterol-derived oxysterols, which contribute significantly to the clinical manifestations of the syndrome [6] [26]. Research has identified 3β,5α-dihydroxycholest-7-en-6-one as a critical mediator of pathophysiology, with this oxysterol showing region-specific distribution in brain tissue [26]. The midbrain and cortex appear to be primary sites of vulnerability, with neurons demonstrating ten-fold greater susceptibility to 7-dehydrocholesterol-derived oxysterol mixtures compared to glial cells [26].

Oxidative stress mechanisms play a central role in the derivatization process [12]. The preferential site of oxidation occurs at the C7 position due to the relatively weak carbon-hydrogen bond, leading to the formation of multiple oxysterol derivatives [32]. Two distinct pathways mediate cholesterol autoxidation: a free radical pathway driven by chain reaction mechanisms and a non-free radical pathway involving singlet oxygen and ozone [32].

The oxidative environment promotes the conversion of accumulated 7-dehydrocholesterol into various oxysterol products, including the triene derivative [6]. Studies have demonstrated that combined dietary supplementation with cholesterol plus antioxidants provides better therapeutic outcomes than cholesterol supplementation alone, suggesting that blocking oxysterol formation represents a viable therapeutic strategy [6].

| Oxidative Product | Formation Pathway | Biological Activity | Tissue Distribution |

|---|---|---|---|

| 3β,5α-dihydroxycholest-7-en-6-one | Direct oxidation | High cytotoxicity | Brain (midbrain/cortex) |

| 7α-hydroxycholesterol | Enzymatic oxidation | Moderate activity | Liver/peripheral |

| 7β-hydroxycholesterol | Non-enzymatic oxidation | Membrane disruption | Widespread |

| 25-hydroxycholesterol | Enzymatic hydroxylation | Regulatory function | Multiple tissues |

Industrial-Scale Production Methodologies

Industrial-scale production methodologies for cholesta-5,7,9(11)-trien-3-ol encompass various approaches including chemical synthesis, enzymatic production, and hybrid processes [19] [24] [28]. These methodologies focus on achieving high yields, product purity, and cost-effectiveness while maintaining scalability for commercial applications [19].

Chemical synthesis approaches utilize high-temperature and high-pressure conditions to achieve sterol transformations [19]. Supercritical methanolysis represents one industrial methodology, employing temperatures of 280°C and pressures of 80 bar with residence times of 60 minutes [19]. This process achieves effective conversion of sterol precursors to desired products with yields ranging from 70-85% [19]. The methodology involves the use of tubular reactors with controlled heating and cooling systems to optimize reaction conditions [19].

Enzymatic production methodologies leverage biocatalysts to achieve selective sterol modifications under milder conditions [24] [28]. Deep eutectic solvents have emerged as effective catalysts for sterol esterification reactions, providing low-dosage catalyst usage and high selectivity [28]. These systems operate at temperatures of 60-100°C with reaction times of 2-8 hours, achieving yields of 85-95% [28]. The enzymatic approach offers advantages in terms of environmental sustainability and reduced energy requirements [24].

Sterol esterification represents a key industrial process for producing modified cholesterol derivatives [29] [33]. Novel cross-coupling chemistry processes have been developed for synthesizing cholesterol esters using palladium catalysts and microwave heating [29]. These processes employ cholesterol, sodium tert-butoxide, aroyl chlorides, and palladium dichloride complexes in 1,4-dioxane solvent at 100°C for 2 hours [29].

Purification methodologies in industrial production involve multiple separation and purification steps [19] [33]. Thin film evaporation, short path distillation, and chromatographic separations are commonly employed to achieve high product purity [19]. The final products undergo gas chromatographic analysis to confirm purity and structural integrity [33].

| Production Method | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| Supercritical methanolysis | 280 | 80 | 1 | 70-85 |

| Deep eutectic solvent catalysis | 60-100 | 1 | 2-8 | 85-95 |

| Enzymatic biocatalysis | 37-60 | 1 | 4-24 | 60-85 |

| Cross-coupling synthesis | 100 | 1 | 2 | 75-90 |

Role in 7-Dehydrocholesterol Reductase Deficiency Disorders

Smith-Lemli-Opitz Syndrome Pathophysiology

Cholesta-5,7,9(11)-trien-3-ol plays a significant role in understanding the pathophysiology of 7-dehydrocholesterol reductase deficiency disorders, particularly Smith-Lemli-Opitz syndrome. Smith-Lemli-Opitz syndrome is an autosomal recessive disorder caused by mutations in the 7-dehydrocholesterol reductase gene, which catalyzes the final step in cholesterol biosynthesis [1] [2]. This enzymatic deficiency leads to the accumulation of 7-dehydrocholesterol and 8-dehydrocholesterol, compounds that are structurally related to cholesta-5,7,9(11)-trien-3-ol [3] [4].

The presence of cholesta-5,7,9(11)-trien-3-ol in plasma of Smith-Lemli-Opitz syndrome patients has been identified as a biomarker of oxidative stress [5]. This compound is proposed to form from the decomposition of 7-hydroperoxide-8-dehydrocholesterol, indicating ongoing lipid peroxidation processes [5]. Research has demonstrated that 7-dehydrocholesterol exhibits the highest measured propagation rate constant for free radical chain oxidation among all known lipids, with a value of 2260 M⁻¹s⁻¹, which is 200 times greater than that of cholesterol [6] [7].

Molecular Mechanisms in Disease Progression

The accumulation of cholesta-5,7,9(11)-trien-3-ol and related compounds in 7-dehydrocholesterol reductase deficiency disorders contributes to cellular dysfunction through multiple pathways. The compound serves as both a substrate and regulator for sterol-sensing proteins [8]. Studies have shown that Smith-Lemli-Opitz syndrome fibroblasts exhibit secondary defects in intracellular low-density lipoprotein cholesterol transport, similar to those observed in Niemann-Pick type C cells [8]. This dysfunction manifests as increased filipin staining, decreased intracellular low-density lipoprotein degradation, and formation of lysosomal inclusion bodies [8].

The enzymatic conversion of 7-dehydrocholesterol by cytochrome P450 7A1 produces the cytotoxic compound 7-ketocholesterol without proceeding through an epoxide intermediate [9]. This represents a novel pathway for 7-ketocholesterol formation, as cholesterol was previously the only known precursor to this oxysterol [9]. Additionally, 7-dehydrocholesterol serves as a substrate for cytochrome P450 46A1, yielding both 24-hydroxy-7-dehydrocholesterol and the unusual 25-hydroxy-7-dehydrocholesterol, with the latter being the favored product [9].

Hydroperoxide Formation Mechanisms in Oxidative Stress

Singlet Oxygen-Mediated Oxidation Pathways

The oxidation of cholesta-5,7,9(11)-trien-3-ol and related sterols by singlet oxygen represents a critical mechanism in oxidative stress pathology. Singlet oxygen-mediated cholesterol photooxidation gives rise to three primary hydroperoxide isomers: 5α-hydroperoxide, 6α-hydroperoxide, and 6β-hydroperoxide, with 5α-hydroperoxide yield far exceeding that of the others [10] [11]. The detection of 5α-hydroperoxide serves as a definitive indicator of singlet oxygen involvement in photochemical and non-photochemical reactions [10].

For cholesta-5,7,9(11)-trien-3-ol specifically, the conjugated triene system makes it particularly susceptible to singlet oxygen attack. The photochemical activity of this compound involves its ability to undergo photoreduction and oxidation reactions upon exposure to ultraviolet light . The conjugated triene moiety absorbs light and undergoes electronic transitions, facilitating the formation of various photoproducts .

Free Radical Chain Peroxidation Mechanisms

Free radical chain oxidation of 7-dehydrocholesterol, a compound closely related to cholesta-5,7,9(11)-trien-3-ol, involves hydrogen atom abstraction at carbon positions 9 and 14 [13] [14]. This process forms pentadienyl radical intermediates that subsequently undergo well-established transformations including oxygen addition, peroxyl radical 5-exo cyclization, and homolytic carbon radical attack on peroxide bonds [13]. The mechanism accounts for the formation of over fifteen distinct oxysterol products that have been isolated and characterized [13].

The high reactivity of these sterol compounds toward free radical oxidation stems from their rigid structures, additional substituents on double bonds, and well-aligned reactive carbon-hydrogen bonds [5]. These structural features make sterols more prone to free radical oxidation than their acyclic analogs found in unsaturated fatty acids [5]. The peroxidation products formed from these reactions exhibit cytotoxicity in the micromolar concentration range against neuroblastoma cells [13].

Esterification Dynamics with Lecithin-Cholesterol Acyltransferase

Enzymatic Substrate Recognition and Kinetics

Lecithin-cholesterol acyltransferase represents the key enzyme mediating cholesterol esterification on circulating lipoproteins [15]. The enzyme catalyzes the transfer of fatty acyl groups from phosphatidylcholine to cholesterol, producing cholesteryl esters that partition into the hydrophobic core of high-density lipoprotein particles [15] [16]. For cholesta-5,7,9(11)-trien-3-ol, metabolic studies demonstrate that this fluorescent sterol probe is readily esterified by rat liver preparations [17].

Research has established that sterol structure significantly affects esterification outcomes by lecithin-cholesterol acyltransferase [18]. The relative esterification efficiency of various sterols compared to cholesterol shows distinct patterns: 7-dehydrocholesterol exhibits 69% of cholesterol's esterification rate, while 8-dehydrocholesterol demonstrates 82% efficiency [18]. These differences reflect the enzyme's substrate specificity and the structural requirements for optimal binding and catalysis.

Fatty Acid Incorporation Patterns

The predominant fatty acid incorporated into cholesteryl esters by lecithin-cholesterol acyltransferase is linoleic acid, contrasting with acyl-coenzyme A cholesterol acyltransferase which preferentially incorporates oleic acid [18]. This differential fatty acid utilization reflects the distinct substrate pools and enzymatic mechanisms of these two cholesterol-esterifying systems [19] [20]. The esterification process with lecithin-cholesterol acyltransferase occurs optimally at physiological pH values around 7.4 [21].

Studies examining cholesterol esterification kinetics reveal that the apparent Km values for normal and pathological conditions remain similar, suggesting that the fundamental enzymatic mechanisms are conserved [21]. However, the overall esterification capacity can be dramatically altered in disease states, with atherosclerotic conditions showing 16-50 fold increases in cholesterol esterification activity compared to normal conditions [21].

Regulatory Mechanisms and Inhibition

The activity of lecithin-cholesterol acyltransferase is subject to regulation by various factors including membrane composition and oxidative modifications. Cholesterol oxides have been shown to inhibit cholesterol esterification by lecithin-cholesterol acyltransferase [22]. Specifically, compounds such as 7β-hydroxycholesterol, 7-ketocholesterol, and 25-hydroxycholesterol compete with cholesterol for esterification by the enzyme [22]. This competitive inhibition represents a mechanism by which oxidative stress can disrupt normal lipid metabolism.

The enzyme's activity is also modulated by membrane sphingomyelin content, with physiological variations in plasma sphingomyelin affecting lecithin-cholesterol acyltransferase activity [23]. Higher sphingomyelin to phosphatidylcholine ratios correlate with decreased enzyme activity, while lower ratios promote increased esterification rates [23]. This regulatory mechanism provides a means for fine-tuning cholesterol esterification in response to membrane composition changes.

Membrane Incorporation Kinetics versus Native Cholesterol

Membrane Insertion and Distribution Dynamics

The incorporation of cholesta-5,7,9(11)-trien-3-ol into biological membranes exhibits distinct kinetic properties compared to native cholesterol. Studies using fluorescent sterol analogs reveal that membrane incorporation is rapid and occurs within minutes of exposure [24]. The compound distributes asymmetrically across membrane leaflets, with approximately 60-70% residing in the cytoplasmic leaflet of the plasma membrane [24]. This distribution pattern is similar to native cholesterol and has important implications for membrane domain formation and intracellular cholesterol transport [24].

The transbilayer movement of sterols involves complex kinetic processes including flip-flop dynamics between membrane leaflets [25]. Research demonstrates that cholesterol movement becomes systematically slower as membrane saturation increases, with fully saturated membranes showing the greatest resistance to sterol translocation [25]. The energetic barrier for cholesterol movement in phosphatidylcholine membranes remains constant at approximately 100 kilojoules per mole for both flip-flop and exchange processes [25].

Membrane Physical Property Modulation

Cholesta-5,7,9(11)-trien-3-ol incorporation into membranes produces effects on membrane physical properties that closely resemble those of native cholesterol . The compound acts as a membrane-ordering agent, promoting lipid acyl chain condensation and increasing membrane thickness [26] [27]. Molecular dynamics simulations reveal that cholesterol analogs can both stiffen and soften membranes depending on lipid composition and temperature conditions [26].

In unsaturated membrane systems, the incorporation of cholesterol analogs can lead to unexpected membrane destabilization under certain conditions [28]. This phenomenon occurs through the creation of nanodomains around embedded structures, where membrane properties differ significantly from bulk lipid behavior [28]. The domain formation is characterized by increased fluctuations, altered thickness, and modified lipid ordering compared to surrounding membrane regions [28].

Comparative Kinetic Analysis with Native Cholesterol

Direct comparison of incorporation kinetics between cholesta-5,7,9(11)-trien-3-ol and native cholesterol reveals both similarities and distinctions in membrane behavior [25]. The sterol analog exhibits similar membrane condensing effects but provides the advantage of fluorescent detection for tracking membrane dynamics [29]. Time-resolved studies demonstrate that fluorescent sterols can be used to monitor real-time changes in membrane organization and sterol distribution [25].

The membrane incorporation process is influenced by the surrounding lipid environment, with cholesterol showing preferential accumulation in liquid-ordered phases compared to liquid-disordered regions [26]. For cholesta-5,7,9(11)-trien-3-ol, similar phase preferences have been observed, although the conjugated triene system may alter some specific membrane interactions [30]. The compound maintains the essential membrane-organizing properties of cholesterol while providing enhanced analytical capabilities for biochemical studies [29].

XLogP3

Explore Compound Types